5-Chloro-6-methylpyridin-2-amine
Overview
Description
5-Chloro-6-methylpyridin-2-amine is a chemical compound that serves as a key intermediate for lumacaftor . Lumacaftor is a drug used in combination with ivacaftor for the treatment of cystic fibrosis .
Synthesis Analysis
The synthesis of 5-Chloro-6-methylpyridin-2-amine is achieved through a four-step sequence, starting from 2-amino-6-chloropyridine . The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction . This method is considered safe and efficient, and it avoids the utilization of peroxide .Chemical Reactions Analysis
5-Chloro-6-methylpyridin-2-amine can be synthesized through a Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic chemistry to synthesize various organic compounds .Physical And Chemical Properties Analysis
According to PubChem, the molecular weight of 5-Chloro-6-methylpyridin-2-amine is 142.58 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 38.9 Ų .Scientific Research Applications
Synthesis of Organic Compounds
5-Chloro-6-methylpyridin-2-amine serves as a key intermediate in the synthesis of various organic compounds. Studies demonstrate its utility in producing Schiff bases, which have applications as herbicides, fungicides, neoplasm inhibitors, antivirals, anticonvulsants, antimicrobials, anticancer agents, tubercular drugs, and plant growth regulators (Gangadasu, Raju, & Rao, 2002). Additionally, it is used in the preparation of aroylthioureas, exhibiting fungicidal and plant growth regulative activity (Liu, 2013).
Medicinal Chemistry
In medicinal chemistry, derivatives of 5-Chloro-6-methylpyridin-2-amine have been synthesized for potential cardiovascular benefits. For instance, compounds like 5-cyano-6-morpholino-(3,4'-bipyridine)-1'-oxide have shown significant positive inotropic potency in cardiac applications (Klauschenz et al., 1994).
Chemical Reactions and Catalysis
This compound is also pivotal in various chemical reactions and catalysis processes. For example, it is involved in the Pummerer rearrangement, leading to the formation of unique aminals (Rakhit, Georges, & Bagli, 1979). Additionally, it plays a role in chemoselective amination processes, which are crucial in organic synthesis (Ji, Li, & Bunnelle, 2003).
Agricultural Chemistry
In agricultural chemistry, 5-Chloro-6-methylpyridin-2-amine is utilized in the synthesis of compounds with herbicidal properties. An example includes the preparation of pyridyl phenylureas, which are of interest due to their potential agricultural applications (Setliff, Rankin, & Milstead, 1989).
Safety And Hazards
Future Directions
The synthesis of 5-Chloro-6-methylpyridin-2-amine is a crucial step in the production of lumacaftor, a drug used for the treatment of cystic fibrosis . Improvements in the synthesis process, such as the one described by Zhang et al., can lead to safer and more efficient production methods . This could have significant implications for the treatment of cystic fibrosis in the future.
properties
IUPAC Name |
5-chloro-6-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIKRPPKGCWKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482438 | |
Record name | 5-chloro-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methylpyridin-2-amine | |
CAS RN |
36936-23-9 | |
Record name | 5-chloro-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chloro-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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